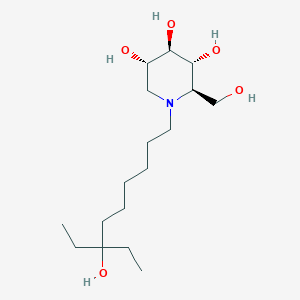
(2R,3R,4R,5S)-1-(7-Ethyl-7-hydroxynonyl)-2-(hydroxymethyl)piperidine-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CM-10-18 is a potent and orally active inhibitor of both alpha-glucosidases I and II. It has demonstrated significant antiviral activity against various viruses, including those causing hemorrhagic fever. This compound has shown efficacy in reducing the peak viremia of dengue virus in mice and protecting against the lethality of dengue virus infection .
Preparation Methods
The preparation of CM-10-18 involves dissolving 2 milligrams of the compound in 50 microliters of dimethyl sulfoxide to create a mother liquor with a concentration of 40 milligrams per milliliter . For industrial production, more detailed synthetic routes and reaction conditions are typically proprietary and not publicly disclosed.
Chemical Reactions Analysis
CM-10-18 undergoes various chemical reactions, primarily involving its inhibitory action on alpha-glucosidases. The compound is known to inhibit the enzymatic activity of alpha-glucosidases I and II, which are crucial for the processing of glycoproteins . Common reagents and conditions used in these reactions include in vitro assays and treated animal models. The major products formed from these reactions are the inhibited forms of the enzymes, leading to reduced viral replication and infection .
Scientific Research Applications
CM-10-18 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of alpha-glucosidases and the resulting biochemical pathways.
Biology: Employed in research to understand the role of alpha-glucosidases in cellular processes and viral infections.
Medicine: Investigated for its potential therapeutic applications in treating viral infections, particularly those caused by dengue virus.
Industry: Utilized in the development of antiviral drugs and treatments for diseases caused by viruses that rely on alpha-glucosidases for replication
Mechanism of Action
CM-10-18 exerts its effects by inhibiting the enzymatic activity of alpha-glucosidases I and II. These enzymes are involved in the processing of glycoproteins, which are essential for the replication and infectivity of certain viruses. By inhibiting these enzymes, CM-10-18 disrupts the viral life cycle, reducing viral replication and infection .
Comparison with Similar Compounds
CM-10-18 is unique in its potent and orally active inhibition of both alpha-glucosidases I and II. Similar compounds include other alpha-glucosidase inhibitors, such as:
Acarbose: Used to treat type 2 diabetes by inhibiting alpha-glucosidases in the digestive tract.
Miglitol: Another alpha-glucosidase inhibitor used for managing blood sugar levels in diabetes patients.
Voglibose: Similar to acarbose and miglitol, used to delay the absorption of glucose in the intestines
CM-10-18 stands out due to its antiviral properties and efficacy in reducing viral infections, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H35NO5 |
|---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
(2R,3R,4R,5S)-1-(7-ethyl-7-hydroxynonyl)-2-(hydroxymethyl)piperidine-3,4,5-triol |
InChI |
InChI=1S/C17H35NO5/c1-3-17(23,4-2)9-7-5-6-8-10-18-11-14(20)16(22)15(21)13(18)12-19/h13-16,19-23H,3-12H2,1-2H3/t13-,14+,15-,16-/m1/s1 |
InChI Key |
VLVMPUBHMJVGPH-QKPAOTATSA-N |
Isomeric SMILES |
CCC(CC)(CCCCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O)O |
Canonical SMILES |
CCC(CC)(CCCCCCN1CC(C(C(C1CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


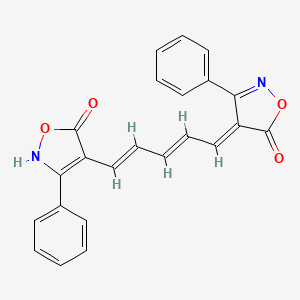
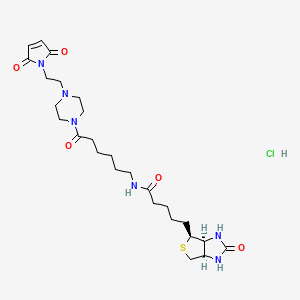
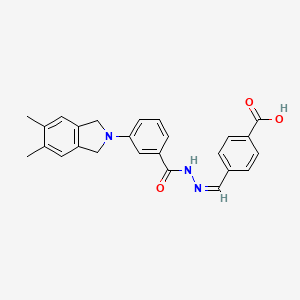
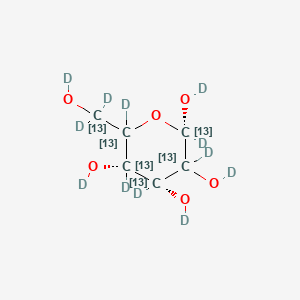
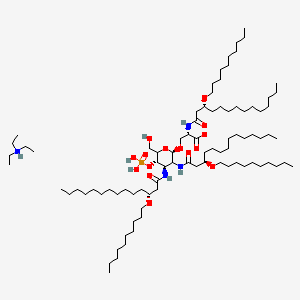
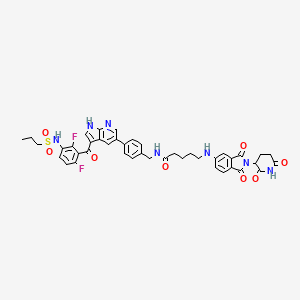
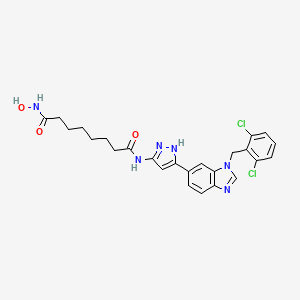
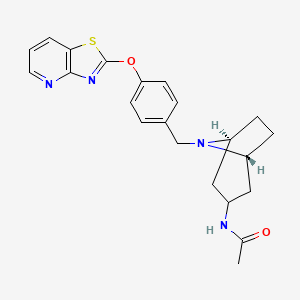
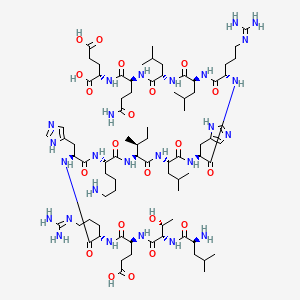
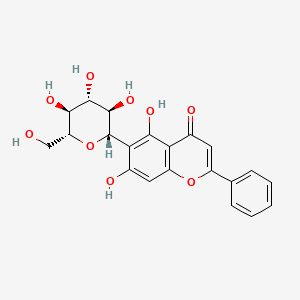
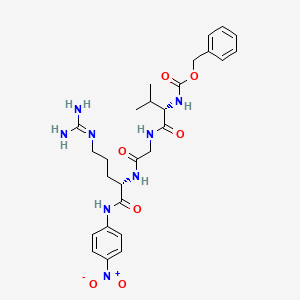
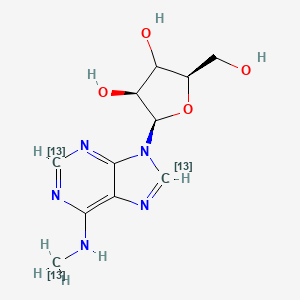
![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterioamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12383419.png)
![N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N-[(E)-[3-(trifluoromethoxy)phenyl]methylideneamino]acetamide](/img/structure/B12383429.png)
